molecular formula C18H17BrN2O3S B5757649 [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate

[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate

Cat. No.: B5757649
M. Wt: 421.3 g/mol
InChI Key: NSYPGKNPUVMTLW-KEBDBYFISA-N
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Description

[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate typically involves multiple steps:

    Formation of the hydrazone: The initial step involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acetylation: The hydrazone is then acetylated using acetic anhydride to introduce the acetyl group.

    Thioether formation: The final step involves the reaction of the acetylated hydrazone with methylthiol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone functional group, converting it back to the corresponding hydrazine derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazone group can form stable complexes with certain enzymes, providing insights into enzyme mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromophenyl and methylsulfanyl groups suggests possible applications in the development of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The acetate group can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate: Similar structure but with a bromine atom at the para position.

    [4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate: Similar structure but with a chlorine atom instead of bromine.

    [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] propionate: Similar structure but with a propionate group instead of acetate.

Uniqueness

The uniqueness of [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate lies in its specific combination of functional groups. The presence of the bromophenyl, methylsulfanyl, and acetate groups provides a distinct reactivity profile, making it versatile for various applications in research and industry.

Properties

IUPAC Name

[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-13(22)24-17-7-5-14(6-8-17)10-20-21-18(23)12-25-11-15-3-2-4-16(19)9-15/h2-10H,11-12H2,1H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYPGKNPUVMTLW-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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